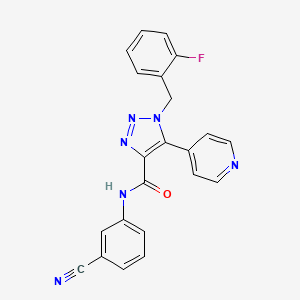

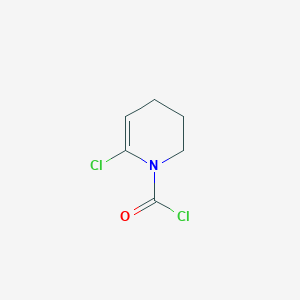

![molecular formula C17H21NO5 B2734785 Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate CAS No. 1351660-90-6](/img/structure/B2734785.png)

Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-dioxa-9-azaspiro[5.5]undecane is a chemical compound with the molecular formula C₈H₁₅NO₂ . It has a molecular weight of 157.21 . The compound is available in liquid form .

Molecular Structure Analysis

The InChI code for 1,5-dioxa-9-azaspiro[5.5]undecane is 1S/C8H15NO2/c1-6-10-8(11-7-1)2-4-9-5-3-8/h9H,1-7H2 .Physical and Chemical Properties Analysis

1,5-dioxa-9-azaspiro[5.5]undecane has a boiling point of 65-67°C . It is stored at ambient temperature .Scientific Research Applications

Crystal Structure and Thermodynamic Properties

A study on a related 1,5-dioxaspiro[5.5] derivative, coupled with a benzimidazole moiety, highlighted its crystal structure and thermodynamic properties. The compound demonstrated assembly into a 2D-net framework via hydrogen bonds, with quantum chemical computations providing insights into its geometric structure and thermodynamic nature (Zeng, Wang, & Zhang, 2021).

Asymmetric Synthesis

Another study focused on the asymmetric synthesis of a branched-chain analogue of azapyranoses from a related 5-allylic derivative, demonstrating the versatility of these compounds in synthetic organic chemistry (Budzińska & Sas, 2001).

Prins Cascade Cyclization

Research into the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives via Prins cascade cyclization showcased the method's efficiency in creating spiromorpholinotetrahydropyran derivatives, highlighting the compound's utility in complex organic syntheses (Reddy, Medaboina, Sridhar, & Singarapu, 2014).

Chiral Spiroacetals from Carbohydrates

The preparation of chiral spiroacetals from carbohydrates, utilizing compounds within the same chemical family, underscores the significant role these structures play in the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Martín, Salazar, & Suárez, 1995).

Reductive Opening of α-methylspiroketals

Investigation into the reductive opening of α-methylspiroketals provides insights into the stereochemical outcomes of such reactions, which are crucial for the synthesis of various organic compounds with precise chiral properties (Oikawa, Oikawa, & Ichihara, 1995).

Crystal X-ray Diffraction Guided NMR Analysis

A study utilized crystal X-ray diffraction to guide NMR analysis of tetraoxaspiro[5.5]undecanes, highlighting the method's precision in elucidating complex molecular structures (Sun, Yu, Li, & Yang, 2010).

Properties

IUPAC Name |

methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-21-16(20)14-5-3-13(4-6-14)15(19)18-9-7-17(8-10-18)22-11-2-12-23-17/h3-6H,2,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECDXWZCTFOCOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)OCCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

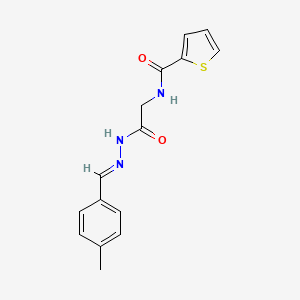

![2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid](/img/structure/B2734703.png)

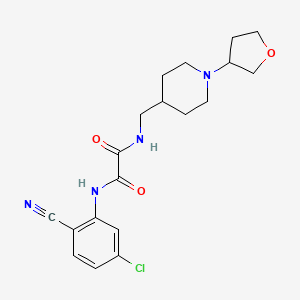

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2734704.png)

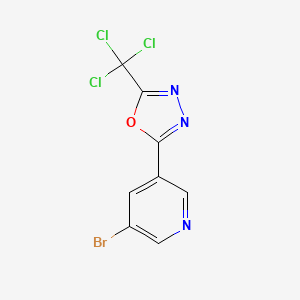

![1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2734706.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2734708.png)

![3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2734712.png)

![N-(2,5-dimethylphenyl)-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2734716.png)

![11,13-Dimethyl-8-(thiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2734717.png)

![2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2734722.png)

![3,5-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2734725.png)